2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide side chain. Thieno[3,2-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding domains . The target compound’s core is substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl acetamide moiety at position 2, linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S3/c1-10-21-22-17(29-10)20-14(24)9-28-18-19-11-7-8-27-15(11)16(25)23(18)12-5-3-4-6-13(12)26-2/h3-6H,7-9H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGPJWKOHCPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride, which acts as a catalyst, and various organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s 2-methoxyphenyl group may enhance solubility compared to halogenated (e.g., 4-chlorophenyl in ) or alkylated (e.g., 4-methylphenyl in ) analogues.
- Cyclopenta-fused derivatives (e.g., ) exhibit constrained conformations, which may influence binding kinetics but reduce synthetic accessibility.
Biological Activity
The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. The unique structural features of this compound suggest various interactions with biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
This compound features a thienopyrimidine core with a sulfanyl group and a methoxyphenylacetamide moiety. The molecular formula is with a molecular weight of .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₃S₂ |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
| InChI Key | XQHATGHJYCRLEZ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the methoxy group may enhance its solubility and bioavailability. Studies indicate that it could modulate pathways related to cell proliferation and apoptosis .
Antimicrobial Activity
Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have been evaluated for their inhibitory effects against various bacteria and fungi. The specific compound has demonstrated potential against Gram-positive and Gram-negative bacteria .
Cytotoxicity
Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. In vitro assays have indicated that derivatives similar to this compound can inhibit the growth of breast cancer MCF-7 cells .
Anti-inflammatory Effects
Thienopyrimidine derivatives are also being explored for their anti-inflammatory properties. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various thienopyrimidine derivatives for their antimicrobial activity. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values indicating moderate to high activity .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of thienopyrimidines, derivatives were tested against multiple cancer cell lines including MCF-7. Results indicated significant inhibition of cell proliferation at varying concentrations .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. These studies often reveal key interactions that could explain the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
